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Compound of Interest

Compound Name: 4-Bromo-1-naphthaldehyde

Cat. No.: B041720

4-Bromo-1-naphthaldehyde is a key aromatic building block whose utility is derived from its
unique bifunctional nature: a reactive aldehyde group and a bromine-substituted naphthalene
core.[1] This structure makes it an invaluable precursor in diverse fields, from the development
of novel antimicrobial agents to the synthesis of advanced materials for organic electronics.[1]

[2][3]

1.1: Chemical Identity

A precise understanding of the compound's identity is the foundation of any rigorous scientific
work. The key identifiers for 4-Bromo-1-naphthaldehyde are summarized below.

Identifier Value Source(s)
CAS Number 50672-84-9 [2][4][5]
Molecular Formula C11H7Bro [4115][6]
Molecular Weight 235.08 g/mol [41[5]
4-bromonaphthalene-1-
IUPAC Name [11[51[7]
carbaldehyde
4-bromo-1-
Common Synonyms [6][8]

naphthalenecarboxaldehyde

1.2: Physical and Chemical Properties
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The physical properties of a compound dictate its handling, storage, and reaction conditions.

Property

Value

Source(s)

Notes

Appearance

Solid, Off-White to

Pale Beige Powder

[elr71el

Melting Point

83 °C

[4]

A significantly higher
melting point of 250
°C is noted by one
supplier[8]; however,
this is considered an
outlier. Empirical
verification is

recommended.

Boiling Point

359.4 +25.0 °C
(Predicted)

[8]

This is a predicted
value; vacuum
distillation would be
required to prevent

decomposition.

Solubility

Slightly soluble in
Chloroform and

Methanol

[8]

Generally soluble in
common organic

solvents.

Flash Point

83 °C

[4]

The reporting of a
flash point identical to
the melting point is
unusual and may be
erroneous. Users
should consult a
detailed Safety Data
Sheet (SDS).

Purity

Typically 295%

[6]7]
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Part 2: Spectroscopic Characterization - A Predictive
Analysis

Confirming the identity and purity of 4-Bromo-1-naphthaldehyde is critical. While raw spectra
are lot-specific, a senior scientist can predict the expected spectral features with high
confidence based on the molecular structure. This predictive framework serves as a self-
validating system for experimental results.

e 'H NMR (Proton NMR): The proton spectrum will be highly characteristic. The aldehyde
proton (-CHO) is the most telling signal, expected as a singlet significantly downfield (& >
10.0 ppm) due to the powerful deshielding effect of the carbonyl group’'s magnetic anisotropy.
The seven aromatic protons on the naphthalene ring will appear in the & 7.5-9.0 ppm region,
exhibiting complex splitting patterns (doublets, triplets, and multiplets) based on their
coupling with neighboring protons.

e 13C NMR (Carbon NMR): The spectrum should display 11 distinct signals corresponding to
the unique carbon atoms. The carbonyl carbon of the aldehyde will be the most downfield
signal, typically around & 190 ppm. The carbon atom directly bonded to the bromine (C4) will
be identifiable in the aromatic region (0 ~120-140 ppm), with its chemical shift influenced by
the halogen's electronegativity. The remaining nine aromatic carbons will populate the  120-
145 ppm range.

e FT-IR (Infrared Spectroscopy): The IR spectrum provides an immediate confirmation of the
key functional groups. The most prominent and unambiguous peak will be the strong, sharp
C=0 stretch of the aldehyde functional group, expected around 1700-1710 cm~1.[9] Other
key features include aromatic C=C stretching vibrations in the 1500-1600 cm~! region and
sp? C-H stretches appearing just above 3000 cm~t. Two weaker, but diagnostic, aldehyde C-
H stretching bands (Fermi doublets) are anticipated near 2720 and 2820 cm~1.[9]

e Mass Spectrometry (MS): The mass spectrum offers definitive proof of molecular weight and
elemental composition. In electron ionization (EI-MS), the molecular ion peak (M+) will be
observed at m/z 234/236. The most crucial feature for validation is the M+2 peak. Due to the
natural isotopic abundance of bromine ("°Br = 50.7%, 81Br = 49.3%), the spectrum will exhibit
two peaks of nearly equal intensity (a 1:1 ratio) at m/z 234 and m/z 236, which is a definitive
signature for a monobrominated compound.[10]
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Part 3: Synthesis and Safe Handling Protocols
3.1: Experimental Protocol: Synthesis via Sommelet
Reaction

A reliable method for the preparation of 4-Bromo-1-naphthaldehyde is the Sommelet reaction,
starting from 1-bromo-4-(bromomethyl)naphthalene.[8] This protocol is robust and provides a
good yield.

Causality Behind Experimental Choices:

Hexamethylenetetramine: This reagent acts as a formyl anion equivalent. It first reacts with
the benzylic bromide to form a stable quaternary ammonium salt.

o Acetic Acid/Water: This agueous acidic medium is crucial for the hydrolysis of the
intermediate formed from the ammonium salt, which ultimately releases the aldehyde
product.

o Concentrated HCI: The addition of strong acid facilitates the final hydrolysis step and helps
precipitate the organic product from the aqueous solution.

» Ethanol Recrystallization: This is a standard purification step to remove unreacted starting
materials and byproducts, yielding the final product with high purity.

Step-by-Step Methodology:[8]

Reaction Setup: To a 3L three-necked flask, add 1-bromo-4-(bromomethyl)naphthalene (318
g), hexamethylenetetramine (371.5 g), glacial acetic acid (795 g), and water (795 Q).

o Reflux: Heat the mixture to reflux (approximately 100 °C) and maintain for 3 hours. Monitor
the reaction progress using Thin Layer Chromatography (TLC).

e Hydrolysis: Upon completion, rapidly add concentrated hydrochloric acid (636 g) dropwise
over 30 minutes.

o Precipitation: Cool the reaction mixture to room temperature. Add 4 L of water and stir
continuously for 3 hours to ensure complete precipitation of the product.
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« Filtration and Washing: Collect the solid product by filtration. Wash the filter cake by creating
a slurry with 2 L of water, stirring for 2 hours, and filtering again. Wash the final cake twice

with water.

e Drying and Purification: Dry the crude product at 40 °C. Recrystallize the dried solid from
ethanol (318 g) to yield pure 4-bromo-1-naphthaldehyde.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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